Structural Uniqueness: 4-Methyl-3-Nitrobenzamide Substitution Pattern vs. Unsubstituted or Para-Nitro Analogs
The target compound bears a 4-methyl-3-nitro substitution on the benzamide ring. The closest identified analog that has been crystallographically characterised is the G5W ligand in PDB 6HI4, which features a 3-methoxyphenyl-thiazole and an (R)-2-aminopropanamide tail—a fundamentally different pharmacophore that binds the ATAD2 bromodomain with an unreported affinity [1]. Within the CTPS1 inhibitor patent space, the general Markush structures (Formula I) indicate that the precise position of the nitro group (3- vs. 4-position) and the presence of the 4-methyl group are independently claimed as critical features influencing inhibitory activity, though no specific IC50 value for the exact target compound is disclosed [2]. The closest structurally listed compound, N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide (same molecular formula but different thiazole substitution), lacks any reported biological data .
| Evidence Dimension | Structural identity and substitution pattern |
|---|---|
| Target Compound Data | 4-methyl-3-nitrobenzamide fragment with 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl linker |
| Comparator Or Baseline | Closest crystallographic analog: G5W ligand (3-methoxyphenyl-thiazole scaffold); Closest formula-matching analog: N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide |
| Quantified Difference | No quantitative affinity/activity data available for either target or comparator in the same assay system |
| Conditions | Structural comparison based on PDB 6HI4 (X-ray diffraction, 1.75 Å resolution) and patent SAR disclosure |
Why This Matters
The unique substitution pattern distinguishes this compound from all crystallographically or functionally characterised analogs, meaning any extrapolation of activity from related scaffolds is scientifically unjustified without de novo experimental validation.
- [1] Sledz, P., Caflisch, A. Hitting a Moving Target: Simulation and Crystallography Study of ATAD2 Bromodomain Blockers. ACS Med. Chem. Lett. 2020, 11, 1576–1582. DOI: 10.1021/acsmedchemlett.0c00080. View Source
- [2] Novak, A. et al. Compounds. US20230183229A1, 2023. See claims 1-15 for benzamide substitution requirements. View Source
